

The Discovery and Atmospheric Significance of Chlorine Nitrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorine nitrate (CIONO₂) is a crucial molecule in atmospheric science, acting as a temporary reservoir for both chlorine and nitrogen radicals. These radicals are key players in the catalytic cycles that lead to stratospheric ozone depletion.[1][2][3][4][5] Understanding the formation, sinks, and atmospheric distribution of **chlorine nitrate** is therefore essential for accurately modeling and predicting the health of the Earth's ozone layer. This technical guide provides an in-depth overview of the discovery, history, and scientific understanding of **chlorine nitrate**'s role in the atmosphere.

Discovery and Historical Milestones

The story of **chlorine nitrate** in atmospheric science unfolds over several decades, from its initial theoretical proposal to its confirmed detection and the subsequent unraveling of its complex chemistry.

Early Postulation and First Observations:

The existence of **chlorine nitrate** in the stratosphere was first proposed by Rowland et al. in 1976 as a potential reservoir for chlorine, temporarily halting its ozone-destroying catalytic cycle. This proposal was a critical step in understanding the atmospheric fate of chlorine released from anthropogenic chlorofluorocarbons (CFCs).



The first observational evidence of **chlorine nitrate** came shortly after, in 1977, when Murcray et al. used a balloon-borne mid-infrared solar occultation spectrometer to detect its presence in the stratosphere. These initial measurements provided upper limits on its concentration and were centered around the 780 cm⁻¹ spectral region. Subsequent improved measurements by the same group in the 1292 cm⁻¹ spectral region allowed for the first retrieval of a vertical profile of **chlorine nitrate**.

Confirmation and Global Monitoring:

The advent of more sophisticated instrumentation in the 1980s and 1990s led to a more comprehensive understanding of **chlorine nitrate**'s global distribution. The Atmospheric Trace Molecule Spectroscopy (ATMOS) instrument, flown on the Space Shuttle, made the first space-based measurements of **chlorine nitrate** in 1985, providing crucial data on its vertical profiles.

[6] Later missions, such as the Cryogenic Limb Array Etalon Spectrometer (CLAES) on the Upper Atmosphere Research Satellite (UARS), provided the first global measurements of **chlorine nitrate** in the limb emission, further solidifying its role as a key atmospheric constituent.[7]

A significant breakthrough in understanding the role of **chlorine nitrate** came with the discovery of the Antarctic ozone hole.[2] Laboratory studies revealed that heterogeneous reactions involving **chlorine nitrate** on the surface of polar stratospheric clouds (PSCs) could release reactive chlorine, dramatically accelerating ozone depletion in the polar regions.[8][9] [10][11]

Atmospheric Chemistry of Chlorine Nitrate

Chlorine nitrate's significance lies in its dual role as a reservoir for both chlorine and nitrogen oxides (NO_x), two of the most important families of radicals in stratospheric ozone chemistry.

Formation

Chlorine nitrate is primarily formed in the stratosphere through a termolecular reaction involving chlorine monoxide (ClO) and nitrogen dioxide (NO₂), with a third body (M), such as N₂ or O₂, required to stabilize the newly formed molecule:[2][4][5][12][13]

 $CIO + NO_2 + M \rightarrow CIONO_2 + M$



This reaction effectively sequesters two ozone-depleting radicals, CIO and NO₂, into a relatively stable reservoir species.

Sinks

The atmospheric lifetime of **chlorine nitrate** is limited by several sink processes, which can be broadly categorized as photolysis, gas-phase reactions, and heterogeneous reactions.[2][4][5]

- Photolysis: Chlorine nitrate can be broken down by ultraviolet radiation, leading to the release of reactive chlorine and nitrogen species.[2] The primary photolysis pathway generates a chlorine atom and a nitrate radical: CIONO₂ + hv → CI + NO₃
- Gas-Phase Reactions: Chlorine nitrate can react with other gas-phase species, such as hydroxyl radicals (OH), although these reactions are generally slower than photolysis in the stratosphere.[13]
- Heterogeneous Reactions: These reactions, occurring on the surfaces of atmospheric aerosols and clouds, are particularly important in the polar regions.[2][4][5] On polar stratospheric clouds, which form in the extremely cold conditions of the polar winter, chlorine nitrate can react with hydrogen chloride (HCl) to produce molecular chlorine (Cl₂) and nitric acid (HNO₃):[9][10][11] ClONO₂ + HCl → Cl₂ + HNO₃

The Cl₂ is then readily photolyzed by sunlight in the spring, releasing chlorine atoms that initiate rapid ozone destruction.[8][9]

Quantitative Data

The following tables summarize key quantitative data related to **chlorine nitrate** in the atmosphere.

Table 1: Key Reaction Rate Constants



Reaction	Rate Constant (k)	Temperature (K)	Reference(s)
CIO + NO ₂ + M \rightarrow CIONO ₂ + M (M=N ₂)	$k_0 = 1.5 \times 10^{-31}$ $(T/300)^{-3.4}$ cm ⁶ molecule ⁻² s ⁻¹	200 - 300	[12][13]
CIONO₂ + hv → Products	Dependent on wavelength and temperature	Stratospheric	[2]
CIONO ₂ + HCl (on ice surface)	y (reaction probability) ≈ 0.3	~190	[10][11]
OH + CIONO₂ → Products	$(1.19 \pm 0.10) \times 10^{-12}$ $\exp[(-333 \pm 22)/T]$ $cm^3 s^{-1}$	246 - 387	[13]

Table 2: Atmospheric Abundance and Spectroscopic Properties

Parameter	Value	Altitude/Region	Reference(s)
Typical Stratospheric Mixing Ratio	0.1 - 2 ppbv	20 - 30 km	[2][4]
Peak Mixing Ratio (Polar Winter)	> 2 ppbv	Polar Stratosphere	[2][4]
Key Infrared Absorption Bands (ν)	779, 809, 1293, 1735 cm ⁻¹	N/A	[2][4]
ν ₄ Q-branch for Retrieval	780.21 cm ⁻¹	N/A	[6][14]

Experimental Protocols for Detection and Measurement

A variety of sophisticated techniques have been developed to measure **chlorine nitrate** in the atmosphere, each with its own advantages and limitations.



Remote Sensing Techniques

4.1.1. Infrared Solar Occultation Spectrometry

- Principle: This technique measures the absorption of sunlight by atmospheric constituents as
 the sun rises or sets. By analyzing the absorption spectra at different tangent altitudes, a
 vertical profile of the target molecule can be retrieved.[14]
- Methodology:
 - A spectrometer, typically a Fourier Transform Infrared (FTIR) spectrometer, is pointed at the sun.
 - As the instrument's line of sight passes through the atmosphere at different altitudes during a solar occultation event, a series of spectra are recorded.
 - The recorded spectra are compared to laboratory-measured reference spectra of chlorine nitrate and other atmospheric gases.
 - A retrieval algorithm, often based on a non-linear least-squares fitting method, is used to determine the concentration of **chlorine nitrate** at each altitude. The ν₄ Q-branch at 780.21 cm⁻¹ is a commonly used spectral feature for retrieval.[6][14]
- Instrumentation: Balloon-borne spectrometers, ATMOS on the Space Shuttle.[6][14]

4.1.2. Limb Emission Spectrometry

- Principle: This method detects the thermal infrared radiation emitted by molecules in the atmosphere at the Earth's limb (the edge of the atmosphere as seen from space).
- Methodology:
 - A limb-viewing spectrometer measures the infrared emission spectrum from the atmosphere.
 - The intensity of the emission at specific wavelengths corresponding to chlorine nitrate's vibrational bands is used to infer its concentration.



- Radiative transfer models are used to account for temperature and pressure effects and to retrieve vertical profiles.
- Instrumentation: CLAES and MIPAS on satellites.[7]

In-Situ Techniques

- 4.2.1. Thermal Dissociation followed by Resonance Fluorescence/Laser-Induced Fluorescence
- Principle: This technique involves heating a sample of air to thermally decompose chlorine
 nitrate into its constituent radicals, which are then detected using sensitive fluorescence
 techniques.[15]
- Methodology:
 - Ambient air is drawn into an inlet and passed through a heated section, where ClONO₂ decomposes into ClO and NO₂.
 - The CIO fragment is converted to CI atoms by reaction with added NO.
 - The Cl atoms are detected by resonance fluorescence at 118.9 nm.
 - Simultaneously, the NO₂ fragment can be detected by laser-induced fluorescence (LIF). A
 tunable dye laser excites NO₂ molecules, and their subsequent fluorescence is measured.
 [15]
 - The concentrations of CIO and NO₂ are related back to the original CIONO₂ concentration through calibration.
- Instrumentation: Aircraft-based instruments, such as the Harvard Halogen instrument.[15]

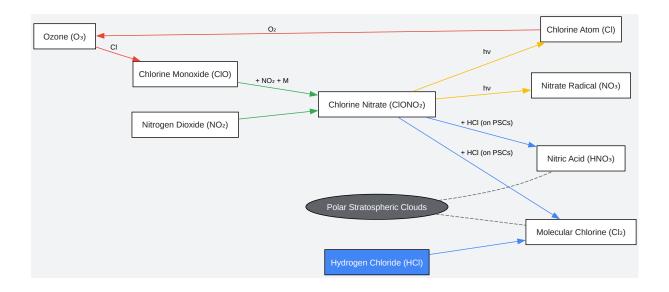
4.2.2. Mass Spectrometry

- Principle: This method involves ionizing atmospheric molecules and then separating and detecting the ions based on their mass-to-charge ratio.
- Methodology:



- Air is sampled and introduced into the mass spectrometer.
- The molecules are ionized, often using chemical ionization, which is a "soft" ionization technique that minimizes fragmentation of the target molecule.
- The resulting ions are guided into a mass analyzer (e.g., a quadrupole) which selects for the specific mass-to-charge ratio of the ClONO₂ ion or a characteristic fragment.
- The detected ion signal is proportional to the concentration of chlorine nitrate in the sampled air.
- Instrumentation: Aircraft-based mass spectrometers.

Diagrams Chemical Pathways

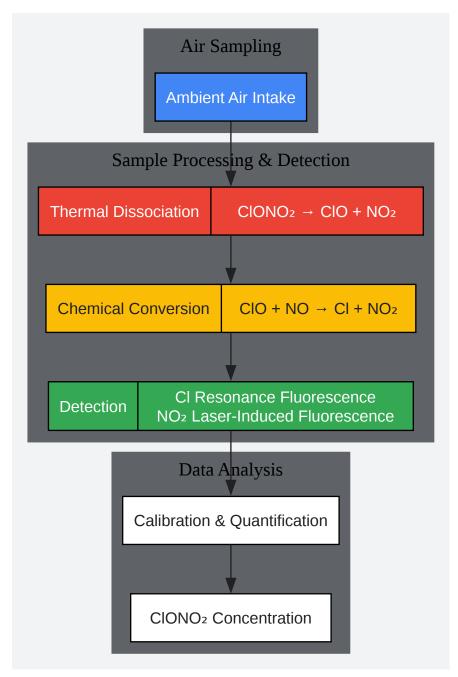




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Caption: Key atmospheric reactions involving chlorine nitrate.

Experimental Workflow: In-Situ Detection



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Caption: Workflow for in-situ detection of **chlorine nitrate**.



Conclusion

The discovery and subsequent study of **chlorine nitrate** have been pivotal in advancing our understanding of stratospheric chemistry and ozone depletion. From its theoretical postulation to its confirmed role in heterogeneous chemistry on polar stratospheric clouds, the scientific journey of **chlorine nitrate** highlights the intricate interplay of chemical processes that govern the composition of our atmosphere. Continued monitoring and research into the behavior of **chlorine nitrate** and other reservoir species remain critical for predicting the future evolution of the stratospheric ozone layer in a changing climate.

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